

Application Note: Scalable Asymmetric Synthesis of 2-(4-Methylphenyl)azepane

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Compound of Interest

Compound Name: 2-(4-Methylphenyl)azepane

CAS No.: 168890-45-7

Cat. No.: B063979

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Abstract & Scope

This application note details a robust, high-enantioselectivity protocol for the synthesis of **2-(4-methylphenyl)azepane**, a privileged pharmacophore in CNS-active drug discovery. Unlike traditional ring-expansion methods (e.g., Schmidt or Beckmann rearrangements) which often suffer from poor regiocontrol and racemic outcomes, this protocol utilizes Iridium-catalyzed asymmetric hydrogenation of a cyclic imine precursor.

This route is designed for scalability, utilizing commodity starting materials (

-caprolactam) and delivering the target scaffold with >95% enantiomeric excess (ee) and high atom economy.

Strategic Analysis

The synthesis of chiral 7-membered nitrogen heterocycles (azepanes) is historically challenging due to conformational flexibility and transannular interactions that hinder stereocontrol.

Why Asymmetric Hydrogenation?

- Legacy Route (Ring Expansion): Reaction of chiral 2-substituted cyclohexanones with hydrazoic acid often leads to mixtures of isomeric amides and loss of chiral integrity.
- Selected Route (Asymmetric Hydrogenation):
 - Precursor Stability: The cyclic imine (7-(4-methylphenyl)-3,4,5,6-tetrahydro-2H-azepine) is stable and easily accessible.
 - Catalytic Efficiency: Iridium complexes with chiral spiro-ligands have demonstrated exceptional turnover numbers (TON) for cyclic imines.
 - Atom Economy: The hydrogenation step generates zero waste byproducts.

Reaction Pathway Visualization

The following diagram outlines the retrosynthetic logic and forward workflow.



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Figure 1: Strategic workflow converting caprolactam to the chiral azepane scaffold.[1]

Materials & Equipment

Key Reagents

Reagent	Grade	Purpose
-Caprolactam	>99%	Starting Material
Dimethyl Sulfate (DMS)	Synthesis	Methylating agent (Lactim formation)
4-Tolylmagnesium Bromide	1.0 M in THF	Aryl nucleophile
[Ir(cod)Cl]	Catalyst Precursor	Iridium source
(R)-SpirAP or (S,S)-f-Spiraphos	>99% ee	Chiral Ligand
Iodine (I)	Resublimed	Catalyst Additive

Equipment

- High-Pressure Reactor: Parr Hydrogenator or equivalent (rated to 50 bar).
- Inert Atmosphere Box: Nitrogen-filled glovebox for catalyst preparation.
- HPLC: Agilent 1200 Series with Chiralcel OD-H column.

Experimental Protocols

Phase 1: Synthesis of Cyclic Imine Precursor

Target: 7-(4-methylphenyl)-3,4,5,6-tetrahydro-2H-azepine

This step converts the amide carbonyl of caprolactam into a reactive imine via the lactim ether.

Step-by-Step:

- Lactim Ether Formation:
 - Charge a dry 500 mL round-bottom flask with

- caprolactam (11.3 g, 100 mmol) and anhydrous toluene (100 mL).
- Heat to reflux.[2]
 - Add Dimethyl Sulfate (12.6 g, 100 mmol) dropwise over 30 minutes.
 - Reflux for 2 hours.[3] Cool to 0°C.
 - Neutralize with 50% NaOH solution (cold) until phases separate. Extract the organic layer, dry over MgSO₄, and concentrate.
 - Intermediate: 7-methoxy-3,4,5,6-tetrahydro-2H-azepine (O-methyl caprolactim).[4]
 - Grignard Addition:
 - Dissolve the crude lactim ether (approx. 100 mmol) in anhydrous THF (150 mL) under Argon.
 - Cool to 0°C.
 - Add 4-Tolylmagnesium bromide (1.0 M in THF, 110 mL, 110 mmol) dropwise via addition funnel over 45 minutes. Exothermic reaction—control temp <5°C.
 - Allow to warm to room temperature (RT) and stir for 12 hours.
 - Quench: Carefully add saturated NH₄Cl (50 mL).
 - Extraction: Extract with EtOAc (3 x 100 mL). Wash combined organics with brine.[2]
 - Purification: Flash chromatography (Hexanes/EtOAc 8:2 with 1% Et₃N to prevent hydrolysis).
 - Yield: Expect 65-75% (approx. 12-14 g) as a pale yellow oil.

Phase 2: Iridium-Catalyzed Asymmetric Hydrogenation

Target: (R)-2-(4-methylphenyl)azepane (assuming (R)-ligand usage)

This is the critical stereodefining step. The use of Iodine as an additive is mechanistically vital for forming the active Ir-H species.

Catalyst Preparation (In Glovebox):

- Mix [Ir(cod)Cl]

(3.4 mg, 0.005 mmol) and (R)-SpirAP ligand (1.1 eq relative to Ir) in anhydrous MeOH (2 mL).

- Stir for 15 minutes until the solution turns clear orange/red.

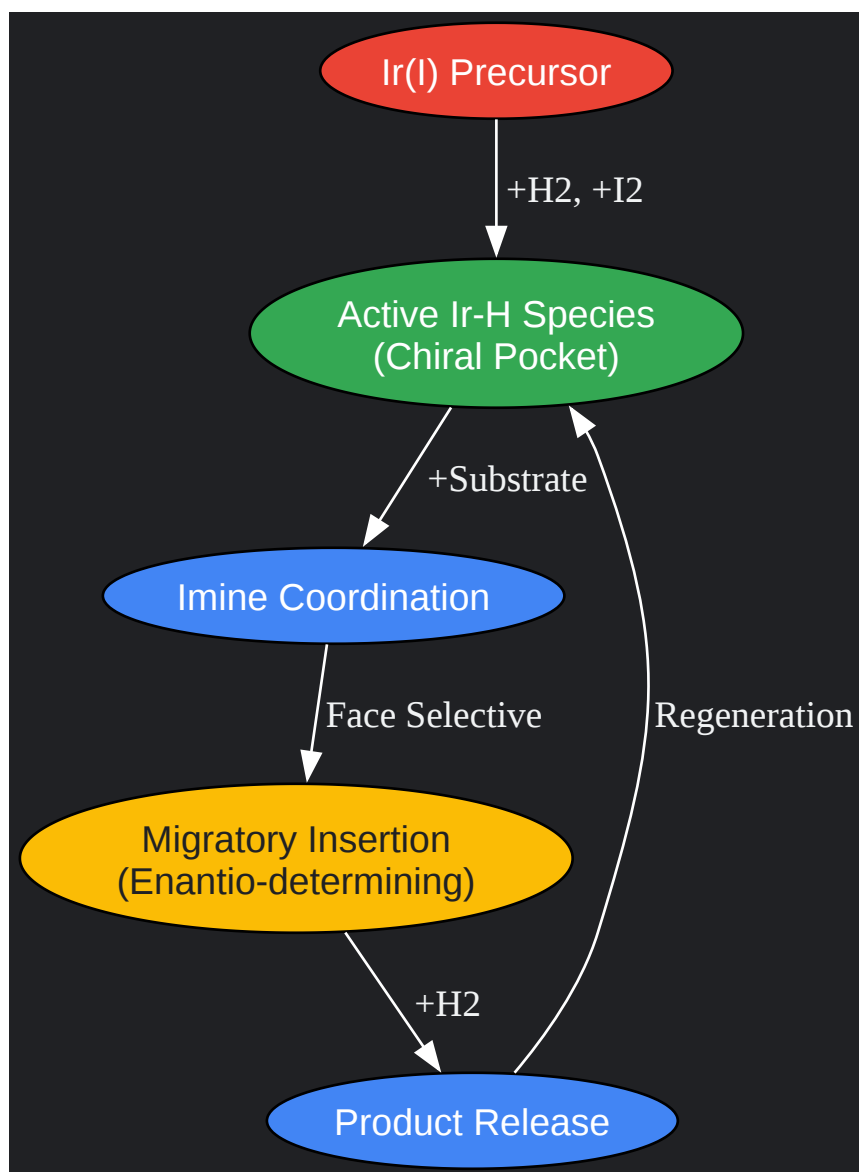
- Add Iodine (I

) (10 mol% relative to substrate, or 1:1 relative to Ir depending on specific catalyst activation cycle—standard protocol uses 5-10 mg).

Hydrogenation Protocol:

- Loading: In the autoclave glass liner, dissolve the Cyclic Imine precursor (187 mg, 1.0 mmol) in anhydrous MeOH (3 mL).
- Catalyst Addition: Add the pre-formed catalyst solution to the substrate solution. Total volume approx. 5 mL. S/C ratio = 100:1.
- Pressurization: Seal the autoclave. Purge with H₂ (3 x 5 bar).
- Reaction: Pressurize to 50 bar (725 psi) H₂. Stir at RT (25°C) for 12-16 hours.
- Workup: Release pressure carefully. Concentrate the solvent in vacuo.[2]
- Purification: The residue is purified by column chromatography (DCM/MeOH 95:5) to yield the chiral amine.[5]

Mechanism of Action: The following diagram illustrates the catalytic cycle, highlighting the role of the chiral ligand in directing the hydride attack.



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Figure 2: Simplified catalytic cycle for Ir-catalyzed imine hydrogenation.

Quality Control & Validation

Analytical Specifications

Test	Method	Acceptance Criteria
Identity	¹ H NMR (400 MHz, CDCl ₃)	Characteristic multiplet at 3.8-4.0 ppm (C2-H)
Purity	HPLC (UV 254 nm)	> 98.0%
Enantiomeric Excess	Chiral HPLC	> 95% ee

Chiral HPLC Method

- Column: Daicel Chiralcel OD-H (4.6 mm x 250 mm).
- Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
- Flow Rate: 0.5 mL/min.
- Detection: UV @ 210 nm and 254 nm.
- Retention Times:
 - (S)-Enantiomer:
~ 12.5 min
 - (R)-Enantiomer:
~ 14.2 min (Major peak with (R)-ligand).

Troubleshooting Guide

Issue: Low Conversion (<50%)

- Cause: Catalyst poisoning by trace water or oxygen.
- Solution: Ensure MeOH is distilled over Mg/I
or ultra-dry. Degas all solvents thoroughly. Increase catalyst loading to 2 mol%.

Issue: Low Enantioselectivity (<80% ee)

- Cause: High temperature or insufficient H pressure.
- Solution: Lower reaction temperature to 0°C. Ensure pressure is maintained at 50 bar. Check ligand integrity (oxidation).

Issue: Imine Hydrolysis

- Cause: Acidic silica during purification of the precursor.
- Solution: Pre-treat silica gel with 1% Triethylamine during the flash column step for the imine.

References

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